molecular formula C12H13NO2 B2633910 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 104793-01-3

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2633910
CAS No.: 104793-01-3
M. Wt: 203.241
InChI Key: BCUZEZZKMXBBCT-UHFFFAOYSA-N
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Description

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-acetyl-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZEZZKMXBBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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